6'''-Deamino-6'''-hydroxyneomycin B

Description

BenchChem offers high-quality 6'''-Deamino-6'''-hydroxyneomycin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'''-Deamino-6'''-hydroxyneomycin B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78524-73-9 |

|---|---|

Molecular Formula |

C23H45N5O14 |

Molecular Weight |

615.6 g/mol |

IUPAC Name |

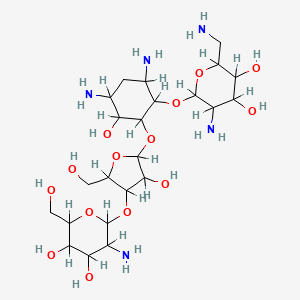

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-6(26)1-5(25)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 |

InChI Key |

LJQMKWFPBUGQOO-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |

Synonyms |

6'''-deamino-6'''-hydroxyneomycin B DEHMB |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Discovery and Characterization of 6'''-Deamino-6'''-Hydroxyneomycin B

Executive Summary

This technical guide details the discovery, semi-synthetic derivation, and biological characterization of 6'''-deamino-6'''-hydroxyneomycin B . As a structural analogue of the potent aminoglycoside Neomycin B, this molecule represents a critical pivot point in Structure-Activity Relationship (SAR) studies. Its discovery was driven by the need to probe the role of the 6'''-amino group in ribosomal binding and to circumvent specific aminoglycoside-modifying enzymes (AMEs).

Target Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists.

Molecular Identity and Structural Significance[1]

Chemical Definition

6'''-deamino-6'''-hydroxyneomycin B is a semi-synthetic derivative of Neomycin B. Structurally, Neomycin B consists of four rings:

-

Ring I: 2,6-diamino-2,6-dideoxy-D-glucose (Neosamine C)

-

Ring II: 2-deoxystreptamine (2-DOS)

-

Ring III: D-ribose

-

Ring IV: 2,6-diamino-2,6-dideoxy-L-idose (Neosamine B)

In the target molecule, the primary amine (

The "Discovery" Context

Unlike natural products isolated directly from soil bacteria, the "discovery" of 6'''-deamino-6'''-hydroxyneomycin B was a deliberate semi-synthetic event .[] It was first definitively characterized by Toda et al. (1983) during efforts to map the functional necessity of amino groups in Neomycin B.

The rationale was twofold:

-

Toxicity Reduction: Aminoglycoside nephrotoxicity is often linked to the number of cationic amino groups. Replacing an amine with a neutral hydroxyl reduces the overall cationic charge.

-

Resistance Evasion: Bacterial resistance often involves acetylation or phosphorylation of specific amino/hydroxyl groups. Modifying these sites can sterically hinder or chemically nullify resistance enzymes.

Semi-Synthetic Discovery Protocol

The primary route to 6'''-deamino-6'''-hydroxyneomycin B involves the Van Slyke reaction (diazotization), exploiting the reactivity of primary amines.

Experimental Workflow (The Toda Protocol)

The following protocol outlines the chemical conversion of Neomycin B to its deaminated forms.

Reagents:

-

Substrate: Neomycin B (free base or sulfate)

-

Reagent: Sodium Nitrite (

) -

Solvent/Acid: Aqueous Acetic Acid (

) -

Purification: Ion-exchange chromatography (Amberlite CG-50)

Step-by-Step Methodology:

-

Dissolution: Dissolve Neomycin B in water.

-

Acidification: Add acetic acid to achieve a pH conducive to diazotization (typically pH 4.0–5.0).

-

Diazotization: Add Sodium Nitrite dropwise at low temperature (

to -

Hydrolysis: The diazonium groups are displaced by water, converting

to -

The Mixture: This reaction is non-specific, yielding a mixture of:

-

Separation: The mixture is loaded onto an Amberlite CG-50 (ammonium form) column. Elution is performed using a gradient of Ammonium Hydroxide (

, 0.1 M to 0.5 M).-

Logic: The substitution of

with

-

Synthesis Visualization

The following diagram illustrates the chemical divergence during the diazotization process.

Figure 1: Divergent synthesis of deaminated Neomycin B derivatives via diazotization.

Biosynthetic Grounding: The neo Gene Cluster

While the drug discovery aspect is semi-synthetic, the existence of the 6'''-OH structure is rooted in the biosynthetic logic of Streptomyces fradiae.

The Role of Neo-18

In the natural biosynthesis of Neomycin:

-

Precursor: The pathway involves the assembly of the neosamine rings.

-

Transamination: The enzyme Neo-18 (and its homologue BtrB in butirosin biosynthesis) is a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase.

-

Mechanism: It converts a ketone/aldehyde intermediate into the amine at the 6''' position.

-

Relevance: If the neo-18 gene is deleted or the transamination step is blocked, the biosynthetic pathway may accumulate 6'''-deamino-6'''-hydroxy (or oxo) intermediates. This confirms that the 6'''-OH analogue is a "cryptic" metabolite or a shunt product of the natural machinery.

Biological Evaluation & Data

The discovery of 6'''-deamino-6'''-hydroxyneomycin B allowed researchers to quantify the contribution of the Ring IV amine to antibacterial potency.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) derived from the foundational work of Toda et al. and subsequent SAR studies.

| Organism | Strain | Neomycin B (MIC µg/mL) | 6'''-deamino-6'''-hydroxyneomycin B (MIC µg/mL) | Interpretation |

| Staphylococcus aureus | FDA 209P | 0.39 | 1.56 | 4x Potency Loss |

| Bacillus subtilis | PCI 219 | 0.20 | 0.78 | ~4x Potency Loss |

| Escherichia coli | K-12 | 1.56 | 6.25 | 4x Potency Loss |

| Pseudomonas aeruginosa | A3 | 12.5 | >100 | Significant Loss |

| Mycobacterium smegmatis | ATCC 607 | 0.78 | 1.56 | 2x Potency Loss |

Structure-Activity Relationship (SAR) Insights

-

The 6'''-Amine is Critical: The replacement of the

with -

Ribosomal Binding: The 6''' amine (Ring IV) forms crucial hydrogen bonds or electrostatic interactions with the 16S rRNA A-site. The hydroxyl group, being less basic and a hydrogen bond donor/acceptor of different geometry, binds less effectively.

Resistance Profile

Despite the lower potency, the molecule serves as a probe for resistance:

-

AAC(6') Resistance: Aminoglycoside

-acetyltransferases modify Ring I. Since 6'''-deamino-6'''-hydroxyneomycin B retains the Ring I amine, it remains susceptible to AAC(6') enzymes. -

APH(3') Resistance: Phosphotransferases modifying Ring I also remain active against this analogue.

Technical Workflow: Isolation & Identification

To validate the synthesis of this specific isomer, the following analytical signatures are used.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase:

(1:4:2:1). -

Detection: Ninhydrin spray (detects remaining amines) or 5%

charring. -

Rf Value: The 6'''-OH derivative has a higher Rf value than Neomycin B (due to loss of a polar cationic amine) but lower than the tetra-deaminated products.

Mass Spectrometry Validation

-

Parent Ion: Neomycin B (

) has a MW of ~614. -

Target Ion: 6'''-deamino-6'''-hydroxyneomycin B (

). -

Shift: Look for a mass shift of +1 Da (Transformation of

[16 Da] to-

Note: In high-res MS, the exact mass difference is

Da.

-

References

-

Toda, S., Nakagawa, S., Naito, T., & Kawaguchi, H. (1983). Aminoglycoside antibiotics.[4][6] XV. Chemical conversion of neomycin B to paromomycin I, 6'''-deamino-6'''-hydroxyneomycin B and 6'''-deamino-6'''-hydroxy-paromomycin I.[4][5][6] The Journal of Antibiotics, 36(1), 87–91.[5] Link

-

Huang, F., Spiteller, D., Koorbanally, N. A., Li, Y., Llewellyn, N. M., & Spencer, J. B. (2007). Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin.[2] ChemBioChem, 8(3), 283–288.[2] Link

-

Kudo, F., Yamamoto, Y., Yokoyama, K., Eguchi, T., & Kakinuma, K. (2005). Biosynthesis of 2-deoxystreptamine by three crucial enzymes in Streptomyces fradiae NBRC 12773. The Journal of Antibiotics, 58(12), 766–774.[7] Link

-

Llewellyn, N. M., & Spencer, J. B. (2006). Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[7] Natural Product Reports, 23(6), 864–874.[7] Link

Sources

- 2. Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of neomycin production by engineering the entire biosynthetic gene cluster and feeding key precursors in Streptomyces fradiae CGMCC 4.576 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BB-K8, A NEW SEMISYNTHETIC AMINOGLYCOSIDE ANTIBIOTIC [jstage.jst.go.jp]

- 5. academicjournals.org [academicjournals.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Neomycin - Wikipedia [en.wikipedia.org]

6'''-deamino-6'''-hydroxyneomycin B biosynthetic pathway

An In-Depth Technical Guide to the Biosynthesis of 6'''-Deamino-6'''-hydroxyneomycin B

Abstract

The aminoglycoside antibiotic neomycin B, produced by Streptomyces fradiae, remains a critical tool in various clinical and research applications.[1][2] Its efficacy is, however, challenged by bacterial resistance and inherent toxicities, driving research into novel derivatives through biosynthetic engineering.[3][4] A comprehensive understanding of its intricate biosynthetic pathway is paramount for such endeavors. This technical guide provides an in-depth exploration of a pivotal stage in neomycin B biosynthesis: the formation of the terminal L-neosamine B ring, with a specific focus on the pathway involving the key intermediate, 6'''-deamino-6'''-hydroxyneomycin. We will dissect the enzymatic machinery, propose detailed experimental workflows for pathway elucidation, and discuss the implications for developing next-generation aminoglycosides. This document is intended for researchers, biochemists, and drug development professionals engaged in the study of natural product biosynthesis and antibiotic development.

Introduction: The Significance of Neomycin B

Neomycin is a complex aminoglycoside antibiotic first isolated from Streptomyces fradiae in 1949.[2] The commercial preparation is typically a mixture of neomycin B and its epimer, neomycin C.[2] Neomycin B is the most active component, exerting its bactericidal effect by irreversibly binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis and leads to cell death.[1][5] Its broad spectrum of activity against Gram-negative bacteria has cemented its use in topical preparations and for specific oral applications.[1]

The biosynthesis of neomycin is a multi-step enzymatic process governed by a dedicated gene cluster (neo) in S. fradiae.[6] The final structure of neomycin B is a pseudotetrasaccharide composed of four distinct moieties: D-neosamine, 2-deoxystreptamine (2-DOS), D-ribose, and L-neosamine B.[3] Understanding the assembly of this complex molecule, particularly the late-stage modifications that finalize the structure, offers a powerful platform for bioengineering. By manipulating the biosynthetic enzymes, it is possible to create novel aminoglycoside analogs with improved activity, reduced toxicity, or the ability to evade existing bacterial resistance mechanisms.[4][7]

The Neomycin Biosynthetic Gene Cluster (neo)

The blueprint for neomycin synthesis is encoded within the neo gene cluster in S. fradiae. This cluster contains all the genetic information for the production of the 2-DOS core, the sugar moieties, and the enzymes required for their assembly and modification.[6][8] Sequence analysis has identified numerous open reading frames (ORFs) with high homology to enzymes in other aminoglycoside pathways, such as those for butirosin and kanamycin.[6][8] The characterization of these genes is crucial for reconstituting and engineering the pathway.

| Gene (Example) | Encoded Enzyme | Function in Neomycin Biosynthesis | Reference |

| neoC (neo7) | 2-deoxy-scyllo-inosose synthase | Catalyzes the first committed step in 2-DOS core formation. | [2][6] |

| neoB (neo6) | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Performs the initial transamination in 2-DOS biosynthesis. | [3][6] |

| neoE (neo5) | Dehydrogenase | Involved in the oxidation steps of 2-DOS synthesis. | [2][9] |

| neo8 (btrM) | Glycosyltransferase | Transfers an N-acetylglucosamine moiety to the 2-DOS core. | [2][10][11] |

| neo15 | Glycosyltransferase | Transfers an N-acetylglucosamine moiety to ribostamycin. | [10][11] |

| neo11 (btrQ) | Glucosaminyl-6'-oxidase | FAD-dependent dehydrogenase involved in neosamine ring formation. | [2][12] |

| neo18 (btrB) | 6'-oxoglucosaminyl:L-glutamate aminotransferase | PLP-dependent aminotransferase for neosamine ring formation. | [2][12] |

| neoN | Radical SAM Epimerase | Catalyzes the final C-5''' epimerization of neomycin C to neomycin B. | [13][14] |

The Core Biosynthetic Pathway to the 6'''-Amino Group

The formation of the terminal L-neosamine B ring (often referred to as Ring IV) is a critical late-stage process in neomycin biosynthesis. The introduction of the 6'''-amino group is not a direct event but proceeds through a series of oxidative and aminating reactions, with 6'''-deamino-6'''-hydroxyneomycin identified as a key intermediate.[15] This process mirrors the formation of other neosamine rings in the molecule, suggesting the bifunctional use of specific enzymes.[12] The pathway occurs on the neomycin C scaffold, which is subsequently converted to neomycin B.

The proposed enzymatic sequence is as follows:

-

Oxidation: The pathway begins with a precursor molecule, likely neomycin C with a hydroxyl group at the C-6''' position. An FAD-dependent oxidase, homologous to Neo-11, catalyzes the oxidation of the C-6''' hydroxyl group to a ketone, forming the intermediate 6'''-deamino-6'''-oxoneomycin C.[12][16]

-

Transamination: A pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, homologous to Neo-18, then catalyzes the transfer of an amino group from a donor like L-glutamate to the C-6''' keto group.[12] This reaction forms neomycin C.

-

Epimerization: In the final step of neomycin B biosynthesis, the radical SAM epimerase NeoN catalyzes the stereochemical inversion at the C-5''' position, converting neomycin C into the more potent neomycin B.[13]

The intermediate "6'''-deamino-6'''-hydroxyneomycin" is the state of the molecule just prior to the final amination step, and it has been isolated from fermentation broths as a mixture of C-5''' epimers (B and C forms), suggesting that the final epimerization may not be strictly dependent on the presence of the 6'''-amino group.[15]

Caption: Proposed biosynthetic pathway for the final steps of Neomycin B formation.

Experimental Workflows for Pathway Validation

Validating the function of biosynthetic enzymes requires a systematic approach combining molecular biology, biochemistry, and analytical chemistry. The following protocols provide a framework for characterizing the enzymes involved in the 6'''-amination step.

Experimental Workflow Overview

Caption: A generalized workflow for the functional characterization of biosynthetic enzymes.

Protocol 1: Heterologous Expression of neo Genes

Objective: To produce and purify active enzymes (e.g., Neo-11, Neo-18 homologs) for in vitro studies.

Causality: Streptomyces species can be difficult to manipulate genetically. Heterologous expression in a well-characterized host like E. coli allows for high-yield production of individual enzymes, isolating their activity from the complex metabolic background of the native producer.[17][18]

Methodology:

-

Gene Amplification: Amplify the target ORF (e.g., neo18) from S. fradiae genomic DNA using high-fidelity PCR with primers containing restriction sites for the chosen expression vector (e.g., pET-28a(+)).

-

Vector Ligation: Digest both the PCR product and the expression vector with the corresponding restriction enzymes. Ligate the gene into the vector, creating an N-terminal His6-tag fusion for purification.

-

Transformation: Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

-

Cell Lysis & Purification: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication. Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the His-tagged protein with an imidazole gradient.

-

Verification: Confirm protein purity and size using SDS-PAGE.

Protocol 2: In Vitro Reconstitution of the Amination Step

Objective: To demonstrate the conversion of 6'''-deamino-6'''-oxoneomycin to neomycin C using purified enzymes.[19]

Causality: The in vitro assay is the definitive method for confirming enzyme function. By providing the purified enzyme with its putative substrate and necessary cofactors in a controlled environment, a direct cause-and-effect relationship between the enzyme and the chemical transformation can be established.

Reagents and Conditions:

| Component | Final Concentration | Purpose |

| Purified Aminotransferase (Neo-18 like) | 2-5 µM | The catalyst for the reaction. |

| 6'''-deamino-6'''-oxoneomycin C | 200 µM | The substrate to be aminated. |

| L-glutamine | 2 mM | The amino group donor. |

| Pyridoxal-5'-phosphate (PLP) | 100 µM | Essential cofactor for aminotransferases. |

| Tris-HCl Buffer (pH 8.0) | 50 mM | Maintains optimal pH for enzyme activity. |

| Total Volume | 100 µL | |

| Incubation | 30°C for 4-12 hours | Allows sufficient time for the reaction to proceed. |

Methodology:

-

Reaction Setup: Combine buffer, substrate, L-glutamine, and PLP in a microcentrifuge tube.

-

Initiation: Add the purified aminotransferase to initiate the reaction. A control reaction without the enzyme must be run in parallel to ensure the conversion is enzyme-dependent.

-

Incubation: Incubate the reaction mixture at 30°C.

-

Quenching: Stop the reaction by adding an equal volume of cold methanol or by heat inactivation. This denatures the enzyme and precipitates it out of the solution.

-

Preparation for Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. The supernatant, containing the substrate and any products, is collected for analysis.

Protocol 3: Analytical Method for Metabolite Detection

Objective: To separate and identify the product (neomycin C) from the substrate in the in vitro assay.

Causality: Aminoglycosides lack strong chromophores, making UV detection challenging.[20] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) provides the necessary sensitivity and specificity to identify compounds based on their mass-to-charge ratio and retention time, confirming the enzymatic conversion.[20][21]

Methodology (HPLC-MS):

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+.

-

Detection: The mass spectrometer is set to scan for the expected masses of the substrate (6'''-deamino-6'''-oxoneomycin C, C23H43N5O14, exact mass ~613.28) and the product (neomycin C, C23H46N6O13, exact mass ~614.32).[22]

-

-

Data Analysis: Compare the chromatograms of the enzymatic reaction with the no-enzyme control. The appearance of a new peak in the reaction sample at the retention time and m/z corresponding to a neomycin C standard confirms the enzyme's activity.

Bioengineering and Future Perspectives

A detailed molecular understanding of the 6'''-deamino-6'''-hydroxyneomycin B pathway is not merely an academic exercise; it is the foundation for rational drug design.

-

Novel Antibiotic Generation: The substrate promiscuity of many aminoglycoside biosynthetic enzymes can be exploited.[7][23] By introducing mutated aminotransferases with altered substrate specificity or by feeding the pathway with synthetic precursor analogs, it may be possible to generate novel neomycin derivatives with modified sugar rings, potentially leading to compounds that can evade resistance enzymes.

-

Yield Improvement: Overexpression of rate-limiting enzymes or key regulatory genes within the neo cluster can significantly enhance the production yield of neomycin in industrial fermentation processes.[9][24]

-

Combinatorial Biosynthesis: Genes from the neomycin pathway could be combined with those from other aminoglycoside pathways (e.g., kanamycin, gentamicin) in a heterologous host to create entirely new hybrid antibiotics.[23][25]

Conclusion

The biosynthesis of neomycin B is a complex and elegant process, and the formation of the terminal L-neosamine B ring via the 6'''-deamino-6'''-hydroxyneomycin intermediate is a testament to the efficiency of microbial natural product synthesis. By leveraging the tools of molecular biology, biochemistry, and analytical chemistry, we can dissect this pathway at a molecular level. The insights gained will empower researchers to push the boundaries of biosynthetic engineering, paving the way for the development of novel aminoglycosides to combat the growing threat of antibiotic-resistant pathogens.

References

-

Creative Diagnostics. (n.d.). Background of Neomycin. Retrieved from Creative Diagnostics website. [Link]

-

Wikipedia. (n.d.). Neomycin. Retrieved from Wikipedia. [Link]

-

Subba, B., & Chang, F. (2017). Parallel pathways in the biosynthesis of aminoglycoside antibiotics. F1000Research, 6, 723. [Link]

-

St. Maurice, M., et al. (2018). The three-dimensional structure of NeoB: An aminotransferase involved in the biosynthesis of neomycin. Proteins: Structure, Function, and Bioinformatics. [Link]

-

Sato, S., et al. (2024). Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step. Journal of the American Chemical Society. [Link]

-

Subba, B., & Chang, F. (2017). Parallel pathways in the biosynthesis of aminoglycoside antibiotics. PMC. [Link]

-

Koirala, N., et al. (2017). Biosynthetic pathways of aminoglycosides and their engineering. PubMed. [Link]

-

Fan, Q., et al. (2008). The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase. Organic & Biomolecular Chemistry. [Link]

-

Zhang, C., et al. (2022). Uncovering the Effects of Ammonium Sulfate on Neomycin B Biosynthesis in Streptomyces fradiae SF-2. MDPI. [Link]

-

Huang, F., et al. (2005). The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine. Organic & Biomolecular Chemistry. [Link]

-

Huang, F., et al. (2007). Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin. Chembiochem. [Link]

-

Autissier, D., et al. (1981). 6'''-deamino-6'''-hydroxy derivatives, as intermediates in the biosynthesis of neomycin and paromomycin. The Journal of Antibiotics. [Link]

-

Zotou, A., & Miltiadou, N. (2013). Determination of neomycin and related substances in pharmaceutical preparations by reversed-phase high performance liquid chromatography with mass spectrometry and charged aerosol detection. PubMed. [Link]

-

Fan, Q., et al. (2008). The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase. PubMed. [Link]

-

Kanehisa Laboratories. (n.d.). Neomycin, kanamycin and gentamicin biosynthesis. KEGG PATHWAY. [Link]

-

Semantic Scholar. (n.d.). Aminoglycoside Antibiotics: New Insights into the Biosynthetic Machinery of Old Drugs. Retrieved from Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of aminoglycoside derivatives in engineered E. coli. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Neomycin biosynthetic pathway. Retrieved from ResearchGate. [Link]

-

Kudo, F., et al. (2014). Characterization of a radical S-adenosyl-L-methionine epimerase, NeoN, in the last step of neomycin B biosynthesis. Journal of the American Chemical Society. [Link]

-

Scribd. (n.d.). Neomycin - High Performance Liquid Chromatography. Retrieved from Scribd. [Link]

-

Kanehisa Laboratories. (n.d.). C17588. KEGG COMPOUND. [Link]

-

Bian, X., et al. (2015). Direct cloning and heterologous expression of the salinomycin biosynthetic gene cluster from Streptomyces albus DSM41398 in Streptomyces coelicolor A3(2). PMC. [Link]

-

Harmita, H., et al. (2020). Development and validation method for simultaneous quantification of neomycin and polymyxin B by HPLC-ELSD and comparison with microbiological method. Journal of Applied Pharmaceutical Science. [Link]

-

Kudo, F., & Eguchi, T. (2012). Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics. ResearchGate. [Link]

-

Fan, Q., et al. (n.d.). Supplementary information The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233. Retrieved from rsc.org. [Link]

-

Chromatography Forum. (2005). Neomycin Sulfate Method. Retrieved from Chromatography Forum. [Link]

-

Bian, X., et al. (2015). Direct cloning and heterologous expression of the salinomycin biosynthetic gene cluster from Streptomyces albus DSM41398 in Streptomyces coelicolor A3(2). ResearchGate. [Link]

-

Autissier, D., et al. (n.d.). 6'''-Deamino-6'''-Hydroxy Derivatives,as Intermediates in the Biosynthesis of Neomycin and Paromomycin. Amanote Research. [Link]

-

Kanehisa Laboratories. (n.d.). C17589. KEGG COMPOUND. [Link]

-

ResearchGate. (n.d.). The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: Characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 6'''-deamino-6'''-oxoneomycin c. Retrieved from PubChem. [Link]

-

Rodríguez-Estévez, M., et al. (2018). Heterologous Expression of the Nybomycin Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108. PubMed. [Link]

-

Cleanchem. (n.d.). 6'''-Deamino-6'''-hydroxyneomycin C. Retrieved from Cleanchem. [Link]

-

Chen, Z., et al. (2020). Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae. PubMed. [Link]

-

Chen, Z., et al. (2019). Enhancement of neomycin production by engineering the entire biosynthetic gene cluster and feeding key precursors in Streptomyces fradiae CGMCC 4.576. PubMed. [Link]

-

ResearchGate. (n.d.). Representative biosynthetic pathways. Retrieved from ResearchGate. [Link]

-

Krause, K. M., et al. (2016). Aminoglycoside Revival: Review of a Historically Important Class of Antimicrobials Undergoing Rejuvenation. PMC. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Neomycin - Wikipedia [en.wikipedia.org]

- 3. The three‐dimensional structure of NeoB: An aminotransferase involved in the biosynthesis of neomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways of aminoglycosides and their engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoglycoside Revival: Review of a Historically Important Class of Antimicrobials Undergoing Rejuvenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of a radical S-adenosyl-L-methionine epimerase, NeoN, in the last step of neomycin B biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6"'-Deamino-6"'-hydroxy derivatives, as intermediates in the biosynthesis of neomycin and paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KEGG COMPOUND: C17589 [kegg.jp]

- 17. Direct cloning and heterologous expression of the salinomycin biosynthetic gene cluster from Streptomyces albus DSM41398 in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heterologous Expression of the Nybomycin Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of neomycin and related substances in pharmaceutical preparations by reversed-phase high performance liquid chromatography with mass spectrometry and charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

- 22. PubChemLite - 6'''-deamino-6'''-oxoneomycin c (C23H43N5O14) [pubchemlite.lcsb.uni.lu]

- 23. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enhancement of neomycin production by engineering the entire biosynthetic gene cluster and feeding key precursors in Streptomyces fradiae CGMCC 4.576 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

molecular weight of 6'''-deamino-6'''-hydroxyneomycin B

An In-Depth Technical Guide to the Molecular Weight of 6'''-deamino-6'''-hydroxyneomycin B

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 6'''-deamino-6'''-hydroxyneomycin B, a significant analog of the neomycin antibiotic complex. The primary focus of this document is the elucidation and verification of its molecular weight through modern analytical techniques. We delve into the physicochemical properties of the compound, grounded in its molecular formula, and present a detailed protocol for its characterization by mass spectrometry—a cornerstone technique in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for analysis. All claims and protocols are supported by authoritative references to ensure scientific integrity.

Introduction to 6'''-deamino-6'''-hydroxyneomycin B

6'''-deamino-6'''-hydroxyneomycin B is a derivative of neomycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae[1]. As its name implies, the molecule differs from neomycin B by the substitution of the 6'''-amino group with a hydroxyl group. This structural modification is of significant interest in several scientific contexts.

Firstly, it serves as a high-purity pharmaceutical reference standard, essential for the analytical method development, validation, and quality control of neomycin-related antibiotics[2]. Its use ensures the accuracy and batch-to-batch reproducibility of analytical tests in research and pharmaceutical laboratories[2]. Secondly, compounds like 6'''-deamino-6'''-hydroxyneomycin have been identified as potential intermediates in the biosynthesis of the parent neomycin antibiotic, making them crucial for understanding the natural production pathways of these complex molecules[3][4]. A thorough understanding of its fundamental properties, starting with its molecular weight, is therefore critical for its application in these fields.

Physicochemical Properties and Molecular Weight

The definitive identity of a chemical compound is established by its molecular structure and, consequently, its molecular formula and weight. These parameters are foundational for all subsequent analytical and quantitative work.

Derivation of Molecular Weight

The is calculated from its molecular formula, C23H45N5O14[2]. By summing the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the calculated molecular weight is determined. This theoretical value is the benchmark against which experimental data, primarily from mass spectrometry, is compared for structural confirmation.

Data Summary

The core physicochemical data for 6'''-deamino-6'''-hydroxyneomycin B are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Name | 6'''-deamino-6'''-hydroxyneomycin B | [2] |

| CAS Number | 78524-73-9 | [2] |

| Molecular Formula | C23H45N5O14 | [2] |

| Molecular Weight | 615.6 g/mol | [2] |

| Exact Mass | 615.2963 u | [5] |

Analytical Characterization: Verifying Molecular Weight via Mass Spectrometry

The experimental confirmation of the molecular weight of polar, non-volatile compounds like aminoglycosides is almost exclusively performed using mass spectrometry (MS), typically coupled with a liquid chromatography (LC) system for initial separation and purification.

The Challenge of Aminoglycoside Analysis

Aminoglycosides present significant analytical challenges. Their highly polar and polycationic nature results in poor volatility and low ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI)[6]. Furthermore, when analyzing samples from complex matrices (e.g., biological tissues, fermentation broths), endogenous molecules like lipids can severely suppress the analyte's signal, hindering detection at therapeutic or residual levels[6]. Therefore, a robust and optimized analytical workflow is paramount.

Experimental Protocol: LC-MS/MS for Molecular Weight Confirmation

This protocol outlines a self-validating methodology for the determination of 6'''-deamino-6'''-hydroxyneomycin B, designed to overcome the inherent challenges of aminoglycoside analysis.

Objective: To separate 6'''-deamino-6'''-hydroxyneomycin B from a sample matrix and confirm its molecular weight via high-resolution mass spectrometry.

1. Sample Preparation (Aqueous Matrix):

- Standard Preparation: Accurately weigh a certified reference standard of 6'''-deamino-6'''-hydroxyneomycin B[2]. Prepare a stock solution in deionized water and perform serial dilutions to create calibration standards. The use of gravimetric techniques for dilutions is recommended for high accuracy[7].

- Extraction from Biological Matrix (if applicable): For samples like milk or tissue, an acidic protein precipitation step is required. Homogenize the sample (e.g., 2g of tissue) in an aqueous extraction buffer containing trichloroacetic acid (TCA)[8]. The TCA effectively precipitates proteins which would otherwise interfere with the analysis.

- Centrifugation: Centrifuge the mixture at ~4000 RPM for 5-10 minutes to pellet the precipitated proteins and debris[8].

- pH Adjustment & Cleanup: Collect the supernatant. Adjust the pH to ~6.5 to ensure compatibility with the subsequent cleanup step. Employ Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., mixed-mode cation exchange or a water-wettable reversed-phase sorbent) to remove residual TCA and other interferences, and to concentrate the analyte[8][9].

- Final Elution: Elute the purified analyte from the SPE cartridge and prepare for injection into the LC-MS system.

2. Liquid Chromatography Separation:

- Rationale for Column Choice: Due to the high polarity of aminoglycosides, traditional reversed-phase chromatography is often ineffective. Two primary strategies are employed:

- Ion-Pairing Reversed-Phase: Introduce an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), into the mobile phase. HFBA is volatile and MS-compatible, and it pairs with the cationic analyte to increase its retention on a C18 or similar column[8].

- Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred modern approach as it avoids the use of ion-pairing reagents which can contaminate the MS system over time[9]. A HILIC column effectively retains and separates highly polar compounds.

- LC System: An Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) system is recommended for superior resolution and speed[8][10].

- Mobile Phase (HILIC example):

- Mobile Phase A: Water with an additive like ammonium formate to improve peak shape.

- Mobile Phase B: Acetonitrile.

- Gradient: Run a gradient starting with a high percentage of organic solvent (e.g., 80% B) and decreasing over several minutes to elute the polar analyte[8].

3. Mass Spectrometry Detection:

- Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode, as the amine groups on the molecule are readily protonated.

- Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal for accurate mass determination.

- Data Acquisition:

- Full Scan Mode: Acquire data in full scan mode to detect the protonated molecule, [M+H]+. For 6'''-deamino-6'''-hydroxyneomycin B, this ion should appear at an m/z (mass-to-charge ratio) corresponding to its exact mass plus the mass of a proton (615.2963 + 1.0073 ≈ 616.3036).

- Tandem MS (MS/MS): For structural confirmation, isolate the precursor ion ([M+H]+) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule, enhancing identification confidence[9].

Logical Framework for Analysis

The workflow for the definitive characterization of 6'''-deamino-6'''-hydroxyneomycin B follows a logical progression from sample acquisition to final data interpretation. This process is visualized in the diagram below.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. 6'''-deamino-6'''-hydroxyneomycin B - SRIRAMCHEM [sriramchem.com]

- 3. 6"'-Deamino-6"'-hydroxy derivatives, as intermediates in the biosynthesis of neomycin and paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) 6'"-Deamino-6'"-Hydroxy Derivatives,as Intermediates [research.amanote.com]

- 5. KEGG COMPOUND: C17588 [kegg.jp]

- 6. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. lcms.cz [lcms.cz]

- 9. LC-MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu (Ãsterreich) [shimadzu.at]

- 10. chromatographyonline.com [chromatographyonline.com]

6'''-deamino-6'''-hydroxyneomycin B physical and chemical properties

An In-Depth Technical Guide to 6'''-deamino-6'''-hydroxyneomycin B: Physicochemical Properties and Scientific Insights

Introduction

6'''-deamino-6'''-hydroxyneomycin B is a naturally occurring aminoglycoside that holds a significant position in the biosynthetic pathway of the widely used antibiotic, neomycin.[1] Isolated from fermentation broths of Streptomyces fradiae, this compound serves as a crucial intermediate, offering a window into the intricate enzymatic steps that lead to the formation of the neomycin B molecule.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of such precursors is paramount. This knowledge underpins efforts in biosynthetic pathway engineering, the development of novel antibiotic derivatives, and the establishment of robust analytical methods for quality control.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6'''-deamino-6'''-hydroxyneomycin B. Moving beyond a simple recitation of data, this document delves into the causality behind its characteristics, provides field-proven insights into its analysis, and offers a foundational understanding of its biological context.

Chemical Identity and Structure

6'''-deamino-6'''-hydroxyneomycin B is a pseudo-tetrasaccharide, comprising a central 2-deoxystreptamine (2-DOS) ring linked to three sugar moieties. Its structure is identical to neomycin B, with the critical exception of the substitution at the 6''' position of the terminal neosamine C ring. Where neomycin B possesses an amino group, this intermediate features a hydroxyl group. This single substitution is the defining characteristic that dictates its role as a precursor and influences its biological and chemical properties.

The structural relationship between 6'''-deamino-6'''-hydroxyneomycin B and its final product, neomycin B, is a simple but crucial one for understanding its function in the biosynthetic pathway.

Caption: Structural conversion of the precursor to Neomycin B.

Physicochemical Data Summary

The quantitative physical and chemical properties of 6'''-deamino-6'''-hydroxyneomycin B are summarized in the table below. It is important to note that while some properties are well-documented, others are inferred from the behavior of structurally similar aminoglycosides due to a lack of specific experimental data in the available literature.

| Property | Value / Description | Source / Rationale |

| CAS Number | 78524-73-9 | [2] |

| Molecular Formula | C₂₃H₄₅N₅O₁₄ | [2][3] |

| Molecular Weight | 615.6 g/mol | [2][3] |

| Appearance | Expected to be a white to off-white solid powder or crystalline material. | Inferred from related aminoglycosides.[4] |

| Melting Point | Not reported in the literature. Aminoglycosides typically decompose at high temperatures rather than melting cleanly. | N/A |

| Solubility | Expected to be soluble in water, and polar organic solvents such as DMSO and DMF. Sparingly soluble in lower alcohols and insoluble in non-polar solvents like chloroform and ether. | Based on the high density of polar functional groups (hydroxyl, amino) and solubility data for similar compounds like 6-monoamino-6-monodeoxy-β-cyclodextrin.[5][6] |

| pKa | Not experimentally determined. Expected to have multiple pKa values corresponding to its five amino groups, likely in the range of 7.5 to 9.5. | Inferred from the pKa values of the amino groups in neomycin and other aminoglycosides. |

Chemical Properties and Stability

The chemical behavior of 6'''-deamino-6'''-hydroxyneomycin B is dictated by its dense array of functional groups: primary and secondary amines, numerous hydroxyl groups, and acid-labile glycosidic linkages.

-

Acid Hydrolysis: The glycosidic bonds are susceptible to cleavage under strong acidic conditions, leading to the breakdown of the molecule into its constituent sugars and the 2-deoxystreptamine core. This property was historically utilized in its structural elucidation.[1]

-

Basicity: With five amino groups, the molecule acts as a polybasic compound, readily forming salts with acids. This property is crucial for its solubility in aqueous media and for purification techniques like ion-exchange chromatography.

-

Reactivity of Hydroxyl and Amino Groups: The primary and secondary hydroxyl and amino groups are sites for potential derivatization. These groups can undergo reactions such as acylation, alkylation, and sulfonation. This reactivity is a key consideration in the development of analytical methods that require derivatization for detection (e.g., by GC-MS or HPLC with fluorescence detection).

Stability Profile: While specific long-term stability studies on 6'''-deamino-6'''-hydroxyneomycin B are not widely published, a stability profile can be projected based on general principles for aminoglycosides.

-

pH Stability: The molecule is most stable in neutral to slightly alkaline conditions. Acidic conditions can lead to hydrolysis of glycosidic bonds over time.

-

Thermal Stability: As a solid, it is expected to be stable at ambient and refrigerated temperatures. In solution, elevated temperatures can accelerate degradation, particularly at non-optimal pH values.

-

Storage: For long-term preservation of its integrity, it should be stored as a solid in a cool, dry, and dark environment. Aqueous solutions should be prepared fresh or stored frozen at -20°C or below for short to medium-term use.[7]

Spectroscopic and Spectrometric Characterization

The definitive identification and structural confirmation of 6'''-deamino-6'''-hydroxyneomycin B rely heavily on modern spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The original structural elucidation of this compound utilized ¹³C-NMR spectroscopy.[1] While a fully assigned experimental spectrum is not publicly available, a theoretical ¹³C-NMR chemical shift table can be predicted based on the known shifts of neomycin and general substituent effects. The key distinguishing feature would be the chemical shift of the C-6''' carbon, which would be shifted upfield (to a lower ppm value) compared to the C-6''' carbon in neomycin B, due to the substitution of an amino group with a less electron-withdrawing hydroxyl group.

Predicted ¹³C-NMR Chemical Shifts (Key Carbons)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-1' (Anomeric) | ~100-102 | Typical anomeric carbon in a glycosidic linkage. |

| C-1'' (Anomeric) | ~98-100 | Typical anomeric carbon in a glycosidic linkage. |

| C-1''' (Anomeric) | ~96-98 | Typical anomeric carbon in a glycosidic linkage. |

| C-2 (in 2-DOS) | ~35-37 | Aliphatic carbon adjacent to amino groups. |

| C-6''' | ~60-65 | Carbon bearing a primary hydroxyl group. This is the key differentiating signal from Neomycin B (which would be at ~40-45 ppm). |

| Other CH-O | 70-85 | General region for carbons bearing hydroxyl groups in sugar rings. |

| Other CH-N | 50-55 | General region for carbons bearing amino groups in sugar rings and 2-DOS. |

Note: These are predicted values and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the analysis of this molecule, providing accurate mass determination and structural information through fragmentation analysis.

-

Ionization: Electrospray ionization (ESI) is the preferred method, typically generating the protonated molecular ion [M+H]⁺ in positive ion mode.

-

Accurate Mass: High-resolution mass spectrometry (HRMS) would yield a measured m/z for the [M+H]⁺ ion (C₂₃H₄₆N₅O₁₄⁺) very close to the theoretical value of 616.3142, allowing for unambiguous molecular formula confirmation.

-

Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the precursor ion would primarily result in the cleavage of the glycosidic bonds. This predictable fragmentation pattern is invaluable for structural confirmation and for distinguishing it from other neomycin-related impurities.

Predicted MS/MS Fragmentation Pattern for [M+H]⁺

| Fragment Ion (m/z) | Description |

| ~455 | Loss of the terminal 6'''-deamino-6'''-hydroxy-neosamine C moiety. |

| ~323 | Cleavage to yield the protonated neamine core (2-DOS linked to neosamine B). |

| ~163 | Protonated neosamine B or C ring. |

| Various | Sequential losses of water (H₂O) and ammonia (NH₃) from the precursor and fragment ions. |

Analytical Methodologies

The analysis of 6'''-deamino-6'''-hydroxyneomycin B, whether in a fermentation broth, as a purified standard, or as an impurity in a neomycin sample, requires robust and sensitive analytical methods. Due to its lack of a chromophore, direct UV detection is not feasible.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD)

These are universal detection methods suitable for non-volatile analytes like aminoglycosides. The separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) due to the polar nature of the molecule.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This is a highly sensitive and specific method for carbohydrates and aminoglycosides. Separation occurs on a high-pH anion exchange column, and detection is achieved by measuring the electrical current generated from the oxidation of the analyte on a gold electrode.

The following diagram illustrates a typical analytical workflow for the identification and quantification of 6'''-deamino-6'''-hydroxyneomycin B.

Caption: Position in the Neomycin biosynthetic pathway.

Antimicrobial Activity Insights: While specific antimicrobial susceptibility testing data for this compound is scarce, its likely biological activity can be inferred from its structure. The 6'''-amino group of neomycin B is known to be critical for its high-affinity binding to the A-site of the bacterial 16S ribosomal RNA, which is the mechanism of its antibiotic action. The replacement of this positively charged amino group with a neutral hydroxyl group would significantly weaken this key interaction. Therefore, it is expected that 6'''-deamino-6'''-hydroxyneomycin B exhibits significantly lower antimicrobial activity compared to neomycin B. This underscores the importance of the final amination step in the biosynthetic pathway to "activate" the molecule into a potent antibiotic.

Experimental Protocol: Determination of Antimicrobial Activity by Broth Microdilution

To empirically determine the antimicrobial activity, a standardized broth microdilution assay would be employed. This protocol provides a self-validating system to ascertain the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of 6'''-deamino-6'''-hydroxyneomycin B against a panel of quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

Materials:

-

6'''-deamino-6'''-hydroxyneomycin B reference standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (cryopreserved or fresh culture)

-

Sterile water or appropriate solvent for the compound

-

Spectrophotometer or plate reader (600 nm)

-

Incubator (35-37°C)

Methodology:

-

Preparation of Stock Solution: Accurately weigh the reference standard and dissolve it in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

-

Preparation of Inoculum: Inoculate a tube of CAMHB with the test organism and incubate until it reaches the log phase of growth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 1024 µg/mL down to 2 µg/mL). d. Well 11 serves as the growth control (no compound). e. Well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Conclusion

6'''-deamino-6'''-hydroxyneomycin B is more than a mere chemical curiosity; it is a key piece in the puzzle of aminoglycoside biosynthesis. Its physicochemical properties—characterized by high polarity, multiple reactive sites, and predictable spectroscopic behavior—make it an accessible subject for modern analytical techniques. While its own antimicrobial activity is likely modest, its true value lies in the insights it provides for the fields of natural product synthesis, antibiotic resistance, and the bioengineering of novel therapeutic agents. This guide has aimed to synthesize the available data and provide a framework for the scientific community to understand and further investigate this important molecule.

References

-

Yu, Y., et al. (2017). Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. Applied Microbiology and Biotechnology, 101(19), 7067-7085. [Link]

-

Fang, J. R., Pearce, C. J., & Rinehart, K. L., Jr. (1984). Neomycin biosynthesis: the involvement of neamine and paromamine as intermediates. The Journal of Antibiotics, 37(1), 77–79. [Link]

-

Kudo, F., & Eguchi, T. (2009). Biosynthetic genes for aminoglycoside antibiotics. Methods in Enzymology, 458, 203-241. [Link]

-

Huang, F., et al. (2005). The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine. Organic & Biomolecular Chemistry, 3(8), 1410-1418. [Link]

-

Ostash, B., & Walker, S. (2010). Complete characterization of the seventeen step moenomycin biosynthetic pathway. Journal of the American Chemical Society, 132(40), 14363–14371. [Link]

-

Autissier, D., Barthelemy, P., Mazieres, N., Peyre, M., & Penasse, L. (1981). 6'''-Deamino-6'''-hydroxy derivatives, as intermediates in the biosynthesis of neomycin and paromomycin. The Journal of Antibiotics, 34(5), 536–543. [Link]

-

Kamiya, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1184. [Link]

-

Cleanchem. (n.d.). 6'''-Deamino-6'''-hydroxyneomycin C | CAS No: 78549-66-3. Retrieved from [Link]

-

Ledesma-Nova, G., et al. (2024). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. RSC Advances, 14(20), 14207-14220. [Link]

-

Venter, A. (2007). McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. SOAR, A scholarly repository. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Lee, J.-B., et al. (2013). Rare 6-deoxy-D-altrose from the folk medicinal mushroom Lactarius akahatsu. Carbohydrate Research, 373, 83-87. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

-

Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 11, 3355–3365. [Link]

-

Amanote Research. (n.d.). 6'''-Deamino-6'''-Hydroxy Derivatives,as Intermediates in the Biosynthesis of Neomycin and Paromomycin. Retrieved from [Link]

-

MacLeod, J. K., et al. (1995). Synthesis and Properties of 6A-Amino-6A-deoxy-α- and -β-cyclodextrin. Australian Journal of Chemistry, 48(4), 817-825. [Link]

-

Gołębiowski, M., et al. (2008). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Journal of Mass Spectrometry, 43(8), 1073–1090. [Link]

-

Merkl, R., et al. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 2(1), 1-10. [Link]

-

Lee, H. J., et al. (2007). ¹H and ¹³C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674–679. [Link]

-

Pringle, S. D., & Gethings, L. A. (2011). The Forgotten Fragments. European Pharmaceutical Review. [Link]

-

Waterman, K. C. (2010). Predicting the Long-Term Stability of Solid-State Pharmaceuticals. AAPS Annual Meeting. [Link]

-

CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action. [Link]

-

Cyclodextrin Shop. (n.d.). 6-Monoamino-6-monodeoxy-beta-Cyclodextrin hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substance 865806: MLS000084488. HealthData.gov. [Link]

-

U.S. Pharmacopeia. (2012). 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. [Link]

-

Dequenne, A., et al. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PLOS ONE, 17(6), e0269485. [Link]

-

Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 650. [Link]

-

Al-Kadasi, R. M., et al. (2004). Convenient Replacement of the Hydroxy by an Amino Group in 4 Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Molecules, 9(8), 631–640. [Link]

Sources

- 1. 6"'-Deamino-6"'-hydroxy derivatives, as intermediates in the biosynthesis of neomycin and paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6'''-deamino-6'''-hydroxyneomycin B - SRIRAMCHEM [sriramchem.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. drugfuture.com [drugfuture.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. cyclodextrin-shop.com [cyclodextrin-shop.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Process Monitoring of 6'''-deamino-6'''-hydroxyneomycin B in Neomycin Fermentation

This Application Note is structured as a high-level technical guide for process development scientists and analytical chemists. It addresses the monitoring and control of 6'''-deamino-6'''-hydroxyneomycin B , a specific Critical Quality Attribute (CQA) in the fermentation of Neomycin B.

Executive Summary

In the industrial production of Neomycin B (Framycetin), the formation of deaminated congeners represents a significant yield loss and a regulatory compliance risk. 6'''-deamino-6'''-hydroxyneomycin B is a specific impurity arising from the inefficiency of the late-stage amination step at the C-6''' position of the neosamine B ring. Unlike the C-5''' epimer (Neomycin C), this impurity involves a functional group substitution (hydroxyl for amine), drastically reducing antimicrobial potency and altering the toxicity profile.

This guide outlines a robust protocol for monitoring this specific impurity using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and provides upstream strategies to mitigate its formation by optimizing the activity of the Neo-18 aminotransferase .

Scientific Background & Biosynthetic Origin[1][2][3][4]

Structural Identity

Neomycin B is an aminoglycoside composed of a central 2-deoxystreptamine (2-DOS) ring linked to three sugar moieties: Neosamine C, D-Ribose, and Neosamine B.

-

Neomycin B: Contains an amino group (-NH2) at the C-6''' position of the Neosamine B ring (Ring IV).

-

6'''-deamino-6'''-hydroxyneomycin B: Contains a hydroxyl group (-OH) at the C-6''' position.[1]

The Biosynthetic "Leak"

The formation of this impurity is a direct indicator of a bottleneck in the biosynthetic pathway of Streptomyces fradiae.

-

Precursor: The pathway proceeds through a keto-sugar intermediate, 6'''-deamino-6'''-oxoneomycin .[1]

-

Enzymatic Step: The enzyme Neo-18 (a PLP-dependent aminotransferase) catalyzes the transamination of this keto-group to an amine, using L-glutamate or L-glutamine as the nitrogen donor.

-

Impurity Formation: If Neo-18 activity is rate-limiting (due to low nitrogen availability, cofactor depletion, or repression), the keto-intermediate is instead reduced by a non-specific dehydrogenase to the hydroxyl form—6'''-deamino-6'''-hydroxyneomycin B .

Figure 1: Bifurcation point in Neomycin biosynthesis. The competition between Neo-18 (amination) and non-specific reduction determines the ratio of Product to Impurity.

Analytical Protocol: HPAE-PAD Monitoring

Standard Reverse-Phase HPLC (RP-HPLC) with UV detection is unsuitable for this application because Neomycin and its deaminated analogs lack strong chromophores. HPAE-PAD is the mandatory standard for sensitivity and resolution.

Method Parameters[6]

-

System: Dionex ICS-5000+ or equivalent (quaternary gradient pump required).

-

Column: Thermo Scientific CarboPac™ PA1 (4 × 250 mm) with PA1 Guard.

-

Rationale: The PA1 resin separates aminoglycosides based on the pKa of their amino groups. The "deamino" impurity has one less positive charge than Neomycin B, resulting in a distinct retention shift.

-

-

Mobile Phase:

-

Eluent A: Deionized Water (18.2 MΩ·cm), degassed.

-

Eluent B: 250 mM NaOH (Carbonate-free).

-

Eluent C: 1.0 M Sodium Acetate (NaOAc).

-

-

Detection: Pulsed Amperometric Detection (PAD).

-

Waveform: Standard Quadruple Potential Waveform for Carbohydrates (Gold electrode, Ag/AgCl reference).

-

-

Temperature: 30°C.

Gradient Profile

The separation requires a high pH (pH > 12) to suppress the ionization of the hydroxyls and modulate the protonation of the amines.

| Time (min) | % A (Water) | % B (NaOH) | % C (NaOAc) | Event |

| 0.0 | 80 | 20 | 0 | Equilibration |

| 5.0 | 80 | 20 | 0 | Sample Injection |

| 5.1 | 80 | 20 | 0 | Start Gradient |

| 25.0 | 60 | 20 | 20 | Elution of Impurities |

| 35.0 | 40 | 20 | 40 | Elution of Neomycin B |

| 40.0 | 0 | 20 | 80 | Column Wash |

| 45.0 | 80 | 20 | 0 | Re-equilibration |

Sample Preparation (Fermentation Broth)

-

Harvest: Collect 5 mL of broth.

-

Clarification: Centrifuge at 10,000 x g for 10 mins.

-

Dilution: Dilute supernatant 1:100 in 50 mM NaOH .

-

Note: Diluting in NaOH prevents adsorption of aminoglycosides to glass/plastic surfaces and matches the initial mobile phase conditions.

-

-

Filtration: Pass through a 0.22 µm PES filter (Do not use Nylon, as it may bind aminoglycosides).

Fermentation Control Strategy

To minimize the 6'''-deamino-6'''-hydroxyneomycin B impurity, the process must be engineered to favor the Neo-18 transamination reaction over the reductive shunt.

Critical Process Parameters (CPPs)

| Parameter | Target Range | Mechanistic Rationale |

| Residual Nitrogen | > 0.5 g/L (as NH₄⁺) | The Neo-18 enzyme requires an amino donor. Nitrogen depletion forces the pathway toward the hydroxyl (deamino) shunt. |

| Dissolved Oxygen (DO) | > 30% Saturation | Aminoglycoside biosynthesis is strictly aerobic. Low DO suppresses ATP generation, which can indirectly stall the energy-intensive amination steps. |

| pH Control | 7.0 - 7.4 | The transaminase has a neutral-alkaline optimum. Acidic shifts (pH < 6.5) can reduce Neo-18 efficiency. |

| Phosphate | < 0.1 mM (Limiting) | High phosphate represses secondary metabolism genes (neo cluster), reducing overall enzyme expression including Neo-18. |

Metabolic Engineering / Feed Strategy

If the impurity persists despite standard controls, implement a Glutamine/Ammonium Pulse Feed strategy during the idiophase (production phase, typically 48h - 120h).

-

Protocol: Feed a sterile solution of Ammonium Sulfate ((NH₄)₂SO₄) to maintain residual ammonia levels between 10-20 mM.

-

Cofactor Supplementation: In high-density cultures, Pyridoxal-5'-phosphate (PLP) may become limiting. Supplementing the media with Pyridoxine (Vitamin B6) (0.01 - 0.05 g/L) can enhance the catalytic turnover of Neo-18.

Decision Workflow

Use the following logic to interpret analytical data and adjust the fermentation process in real-time.

Figure 2: Operational decision tree for managing deaminated impurities during fermentation.

References

-

Biosynthetic Pathway & Enzymes

-

Llewellyn, N. M., & Spencer, J. B. (2006).[2] "Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics."[3][4] Natural Product Reports. Link

-

Huang, F., et al. (2007).[3] "Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin."[5] ChemBioChem. (Identifies Neo-18 as the aminotransferase).[1][2][5] Link

-

-

Analytical Methodology (HPAE-PAD)

-

Chemical Identity

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Neomycin - Wikipedia [en.wikipedia.org]

- 3. KEGG PATHWAY: map00524 [kegg.jp]

- 4. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. BB-K8, A NEW SEMISYNTHETIC AMINOGLYCOSIDE ANTIBIOTIC [jstage.jst.go.jp]

- 8. Determination of neomycin sulfate and impurities using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stability Testing of 6'''-deamino-6'''-hydroxyneomycin B

Introduction

6'''-deamino-6'''-hydroxyneomycin B is an aminoglycoside related to neomycin B, identified as a potential biosynthetic intermediate or a related substance in fermentation processes.[1][2] As with any active pharmaceutical ingredient (API) or related substance, understanding its chemical stability is paramount for ensuring the safety, efficacy, and quality of pharmaceutical preparations. Stability testing provides critical evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3]

This document provides a comprehensive protocol for conducting stability testing on 6'''-deamino-6'''-hydroxyneomycin B. The methodologies are designed based on the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[3][4][5] The protocol details forced degradation (stress testing) to identify potential degradation products and establish degradation pathways, as well as a framework for long-term and accelerated stability studies to determine a re-test period or shelf life.[6][7]

The successful execution of this protocol will generate a robust stability profile, which is a foundational component of any regulatory submission and is essential for the development of stable pharmaceutical formulations.[8][9]

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. Its purpose is to quantify the drug substance and resolve it from any degradation products, ensuring that the measured decrease in the parent compound is accurate.[9] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[10][11]

Recommended Method: HPLC with Charged Aerosol Detection (CAD) or UV-Vis after Derivatization

Given that aminoglycosides lack a strong chromophore, direct UV detection is challenging. Therefore, derivatization or the use of a universal detector like CAD is recommended.

-

Rationale: Pre-column derivatization with agents like 1-fluoro-2,4-dinitrobenzene (DNFB) allows for sensitive UV detection.[12] Alternatively, CAD provides a response proportional to the mass of the analyte, irrespective of its optical properties, making it suitable for non-chromophoric compounds.

Example HPLC-CAD Method Parameters

| Parameter | Recommended Condition |

| Column | Mixed-Mode or HILIC (e.g., Zwitterionic, Amide), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% B, decrease to 40% B over 20 minutes, hold for 5 min, return to initial. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD) |

| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Key validation parameters include:

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of its potential degradation products. This is primarily established through forced degradation studies.[9]

-

Linearity: Confirmed over a concentration range (e.g., 50-150% of the nominal concentration).[13]

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Essential for quantifying impurities and degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are conducted to identify likely degradation products and establish degradation pathways.[6] These studies are performed on a single representative batch of the drug substance under conditions more severe than accelerated stability testing.[11] The goal is to achieve a target degradation of 5-20%.[14]

General Sample Preparation

-

Prepare a stock solution of 6'''-deamino-6'''-hydroxyneomycin B at a concentration of approximately 1.0 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).[14]

-

For each stress condition, transfer an aliquot of the stock solution into a separate vial.

Hydrolytic Degradation

-

Rationale: To evaluate the susceptibility of the molecule to acid and base-catalyzed hydrolysis. Glycosidic bonds in aminoglycosides are known to be susceptible to hydrolysis.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample vial. Cap the vial and place it in a water bath at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a separate sample vial. Cap and place in a water bath at 60°C.

-

Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Quenching: Before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.

-

Analysis: Dilute the quenched samples with the sample diluent to the target concentration and analyze by the validated HPLC method.

Oxidative Degradation

-

Rationale: To assess the molecule's sensitivity to oxidation. Hydroxyl and amino groups can be susceptible to oxidative stress.

-

Procedure: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the sample vial.

-

Conditions: Cap the vial and keep it at room temperature (25°C), protected from light.

-

Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Analysis: Dilute the samples directly with the sample diluent to the target concentration and analyze immediately by HPLC.

Thermal Degradation

-

Rationale: To evaluate the intrinsic stability of the drug substance at elevated temperatures.

-

Procedure: Place the drug substance as a solid powder in a stability chamber set to 80°C.

-

Time Points: Sample the solid powder at 24, 48, and 72 hours.

-

Analysis: At each time point, accurately weigh a portion of the stressed solid, dissolve it in the sample diluent to the target concentration, and analyze by HPLC.

Photostability Testing

-

Rationale: To determine if the drug substance is sensitive to light exposure, as mandated by ICH Q1B guidelines.[4]

-

Procedure: Expose the drug substance, both as a solid and in solution (1.0 mg/mL in water), to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

-

Analysis: After the exposure period, prepare the samples to the target concentration and analyze by HPLC alongside the protected control sample.

Data Interpretation from Forced Degradation

-

Mass Balance: Calculate the mass balance for each stress condition. This is the sum of the assay value of the parent drug and the levels of all known and unknown degradation products. A good mass balance (95-105%) indicates that all major degradation products are being detected.

-

Peak Purity: Use a photodiode array (PDA) detector or equivalent to assess the peak purity of 6'''-deamino-6'''-hydroxyneomycin B under each condition to confirm no co-eluting peaks.

-

Degradation Pathway: The results help in elucidating the potential degradation pathways of the molecule.

Long-Term and Accelerated Stability Study Protocol

This protocol establishes the formal stability profile of the drug substance under defined storage conditions to recommend a re-test period. The study should be conducted on at least three primary batches manufactured to a minimum of pilot scale.[3]

Storage Conditions

The storage conditions should be selected based on the climatic zone for which the product is intended. The standard ICH conditions are as follows:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

-

Rationale: Long-term conditions represent recommended storage, while accelerated conditions are used to increase the rate of chemical degradation and physical change, allowing for a more rapid evaluation of the stability profile.[4][15] Intermediate studies are performed if a significant change occurs during accelerated testing.

Study Design

-

Packaging: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Testing Frequency: The frequency of testing should be sufficient to establish the stability profile of the drug substance.[3] A typical schedule is:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed: At each time point, the samples should be evaluated for relevant attributes, which must include:

-

Assay: To determine the potency of the drug substance.

-

Purity: To quantify any specified, unspecified, and total degradation products.

-

Appearance: A visual inspection for any changes in physical state, color, etc.

-

Water Content: (If applicable) To assess the impact of humidity.

-

Data Analysis and Reporting

All stability data should be compiled and analyzed. The results from the long-term study will be used to establish the re-test period. Data from the accelerated study can be used to support this and to evaluate the impact of short-term excursions outside the labeled storage conditions.